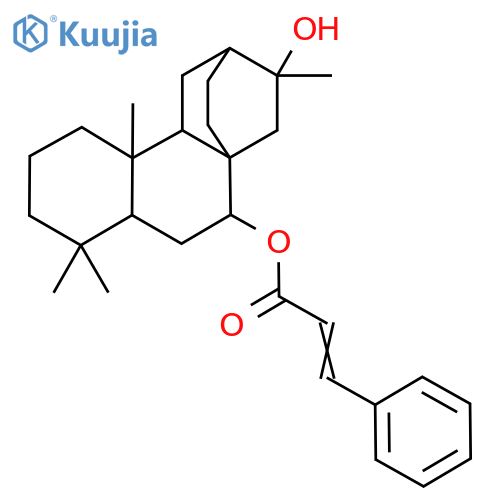Cas no 1902173-19-6 ((5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate)

1902173-19-6 structure
商品名:(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate 化学的及び物理的性質
名前と識別子
-
- Spiratisanin A
- Spiratisanin B
- (13-Hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate
- (5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate
- 1902173-19-6
- AKOS040762784
-
- インチ: 1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3
- InChIKey: MEPUSQCBPSPYRT-UHFFFAOYSA-N
- ほほえんだ: O(C(C=CC1C=CC=CC=1)=O)C1CC2C(C)(C)CCCC2(C)C2CC3CCC21CC3(C)O
計算された属性
- せいみつぶんしりょう: 436.29774513g/mol
- どういたいしつりょう: 436.29774513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 764
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 7.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 544.5±33.0 °C at 760 mmHg
- フラッシュポイント: 206.4±18.2 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96980-5 mg |
SpiratisaninB |
1902173-19-6 | 5mg |
¥6400.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5603-1 ml * 10 mm |
Spiratisanin B |
1902173-19-6 | 1 ml * 10 mm |
¥ 4610 | 2024-07-19 | ||
| TargetMol Chemicals | TN5603-5 mg |
Spiratisanin B |
1902173-19-6 | 98% | 5mg |
¥ 4,510 | 2023-07-10 | |
| TargetMol Chemicals | TN5603-1 mL * 10 mM (in DMSO) |
Spiratisanin B |
1902173-19-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
| TargetMol Chemicals | TN5603-5mg |
Spiratisanin B |
1902173-19-6 | 5mg |
¥ 4510 | 2024-07-19 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5603-5 mg |
Spiratisanin B |
1902173-19-6 | 5mg |
¥6115.00 | 2022-04-26 |
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1902173-19-6 ((5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 4770-00-7(3-cyano-4-nitroindole)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1902173-19-6)Spiratisanin B

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ